molecular formula C9H9NO4S B232999 (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid CAS No. 147723-92-0

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Cat. No.: B232999
CAS No.: 147723-92-0
M. Wt: 227.24 g/mol
InChI Key: HEDUHTUYJZYWOJ-UHFFFAOYSA-N
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Description

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is an organic compound that features a phenyl ring substituted with an aminosulfonyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and acrylic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-aminobenzenesulfonamide is first dissolved in a suitable solvent, such as ethanol or water. Acrylic acid is then added to the solution, and the mixture is heated to promote the reaction. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonamide: A precursor in the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

    Acrylic acid: Another precursor that contributes to the acrylic acid moiety in the compound.

    Sulfanilic acid: Similar in structure but lacks the acrylic acid moiety.

Uniqueness

This compound is unique due to the presence of both the aminosulfonyl group and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-sulfamoylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDUHTUYJZYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588632
Record name 3-(4-Sulfamoylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147723-92-0
Record name 3-(4-Sulfamoylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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